N,N,3,5-Tetramethylaniline
Overview
Description
N,N,3,5-Tetramethylaniline: is an organic compound with the molecular formula C10H15N. It is a derivative of aniline, where the amino group is substituted with two methyl groups, and the benzene ring is substituted with two additional methyl groups at the 3 and 5 positions. This compound is a clear yellow to orange liquid and is known for its use in various chemical reactions and industrial applications .
Mechanism of Action
Target of Action
It has been used in the rapid quenching of 1,8-dihydroxyanthraquinone (dhaq) and as a catalyst in the polymeric synthesis of glycol methacrylate .
Mode of Action
Its use in the rapid quenching of dhaq suggests that it may interact with this compound to inhibit or modify its activity .
Result of Action
Its role in the rapid quenching of DHAQ and as a catalyst in the polymeric synthesis of glycol methacrylate suggests that it may have significant effects at the molecular level .
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N,3,5-Tetramethylaniline can be synthesized through several methods. One common method involves the alkylation of 3,5-dimethylaniline with methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or ethanol at elevated temperatures .
Industrial Production Methods: In an industrial setting, this compound is produced through a similar alkylation process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through distillation or recrystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N,3,5-Tetramethylaniline can undergo oxidation reactions to form various oxidation products. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced to form N,N,3,5-tetramethylcyclohexylamine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated nitric acid for nitration and concentrated sulfuric acid for sulfonation.
Major Products Formed:
Oxidation: Various oxidation products, including N,N,3,5-tetramethylbenzoquinone.
Reduction: N,N,3,5-tetramethylcyclohexylamine.
Substitution: Nitrated or sulfonated derivatives of this compound.
Scientific Research Applications
Chemistry: N,N,3,5-Tetramethylaniline is used as a catalyst in the polymeric synthesis of glycol methacrylate. It is also employed in the rapid quenching of 1,8-dihydroxyanthraquinone .
Biology and Medicine: While specific biological and medicinal applications are limited, the compound’s derivatives are studied for their potential pharmacological properties .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other organic compounds. Its role as a catalyst in polymerization reactions is particularly noteworthy .
Comparison with Similar Compounds
N,N-Dimethylaniline: Similar structure but lacks the additional methyl groups on the benzene ring.
3,5-Dimethylaniline: Similar structure but lacks the N,N-dimethyl substitution.
N,N-Diethylaniline: Similar structure but with ethyl groups instead of methyl groups.
Uniqueness: N,N,3,5-Tetramethylaniline is unique due to the presence of both N,N-dimethyl and 3,5-dimethyl substitutions. This combination enhances its reactivity and makes it a versatile compound in various chemical reactions and industrial applications .
Properties
IUPAC Name |
N,N,3,5-tetramethylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-8-5-9(2)7-10(6-8)11(3)4/h5-7H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBFRQCOZERNGEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1063645 | |
Record name | Benzenamine, N,N,3,5-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1063645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear yellow liquid; [Sigma-Aldrich MSDS] | |
Record name | N,N,3,5-Tetramethylaniline | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21203 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
4913-13-7 | |
Record name | N,N,3,5-Tetramethylaniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4913-13-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N-Dimethyl-3,5-xylidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004913137 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenamine, N,N,3,5-tetramethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenamine, N,N,3,5-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1063645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-dimethyl-3,5-xylidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.217 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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